molecular formula C23H14Cl5FN2 B10931857 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B10931857
M. Wt: 514.6 g/mol
InChI Key: VIPIPSGUQLLQDP-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its multiple halogen substitutions, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(2-Chloro-4-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of halogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-4-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s halogen substitutions may enhance its binding affinity and specificity, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

1-(2-Chloro-4-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole can be compared with other pyrazole derivatives:

    1-(2-Chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine: This compound has a similar structure but lacks the additional dichlorophenyl groups, which may affect its reactivity and applications.

    6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one:

The uniqueness of this compound lies in its specific halogen substitutions, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H14Cl5FN2

Molecular Weight

514.6 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(3,4-dichlorophenyl)-4-methylpyrazole

InChI

InChI=1S/C23H14Cl5FN2/c1-12-22(13-3-6-17(24)20(27)8-13)30-31(11-15-2-5-16(29)10-19(15)26)23(12)14-4-7-18(25)21(28)9-14/h2-10H,11H2,1H3

InChI Key

VIPIPSGUQLLQDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)CC3=C(C=C(C=C3)F)Cl)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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